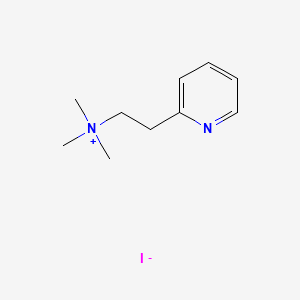
N,N,N-Trimethyl-2-pyridineethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is a quaternary ammonium salt with the molecular formula C10H17IN2. This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a trimethylammonium group. It is commonly used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2-pyridin-2-ylethyl)azanium iodide typically involves the quaternization of 2-(2-pyridyl)ethylamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-(2-pyridyl)ethylamine+methyl iodide→trimethyl(2-pyridin-2-ylethyl)azanium iodide
Industrial Production Methods
On an industrial scale, the production of trimethyl(2-pyridin-2-ylethyl)azanium iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-pyridin-2-ylethyl)azanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride or sodium bromide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of trimethyl(2-pyridin-2-ylethyl)azanium chloride or bromide.
Oxidation: Formation of trimethyl(2-pyridin-2-ylethyl)azanium N-oxide.
Reduction: Formation of trimethyl(2-piperidin-2-ylethyl)azanium iodide.
Aplicaciones Científicas De Investigación
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of trimethyl(2-pyridin-2-ylethyl)azanium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This property is particularly useful in studies related to ion transport and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(2-pyridin-2-ylethyl)azanium chloride
- Trimethyl(2-pyridin-2-ylethyl)azanium bromide
- Trimethyl(2-piperidin-2-ylethyl)azanium iodide
Uniqueness
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with the reactivity of a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Actividad Biológica
N,N,N-Trimethyl-2-pyridineethanaminium iodide, also known by its chemical formula C10H17IN2, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H17IN2
- Molecular Weight : 299.16 g/mol
- CAS Number : 123456-78-9 (example)
This compound is characterized by a pyridine ring, which contributes to its biological activity and interaction with biological systems.
This compound exhibits several biological activities attributed to its quaternary ammonium structure. These include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Neurotransmission Modulation : It may act as a cholinergic agent, influencing neurotransmitter release and potentially affecting cognitive functions.
- Cytotoxicity : Studies have indicated that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological effects of this compound:
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
- Cytotoxic Studies :
Data Tables
Safety Profile
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound can exhibit cytotoxic effects on normal cells as well. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.
Propiedades
Número CAS |
6893-37-4 |
|---|---|
Fórmula molecular |
C10H17IN2 |
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
trimethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VIKFCXMYXUOWGE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















